molecular formula C6H11FO2 B6246187 methyl 3-fluoro-2,2-dimethylpropanoate CAS No. 1068560-15-5

methyl 3-fluoro-2,2-dimethylpropanoate

Cat. No. B6246187
CAS RN: 1068560-15-5
M. Wt: 134.1
InChI Key:
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Description

Methyl 3-fluoro-2,2-dimethylpropanoate (M3F2DMP) is a compound derived from the class of organic compounds known as fluoroalkyl esters. It is a colorless, odorless, and slightly viscous liquid that is insoluble in water but soluble in organic solvents. M3F2DMP has a variety of uses in industry and research due to its unique properties.

Scientific Research Applications

Methyl 3-fluoro-2,2-dimethylpropanoate is used in research to study the effects of fluoroalkyl esters on biological systems. It has been used to study the effects of fluoroalkyl esters on cell membrane permeability, cell signaling pathways, and enzyme activity. It has also been used to study the effects of fluoroalkyl esters on the metabolism of drugs and other compounds in the body.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2,2-dimethylpropanoate is not well understood. However, it is believed that methyl 3-fluoro-2,2-dimethylpropanoate binds to cell membranes, altering the permeability of the membrane and allowing for the passage of other molecules. It is also believed that methyl 3-fluoro-2,2-dimethylpropanoate may interact with enzymes and other proteins in the cell, altering their activity and resulting in changes in cell signaling pathways.
Biochemical and Physiological Effects
methyl 3-fluoro-2,2-dimethylpropanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the passage of other molecules. It has also been shown to interact with enzymes and other proteins in the cell, altering their activity and resulting in changes in cell signaling pathways. In addition, methyl 3-fluoro-2,2-dimethylpropanoate has been shown to affect the metabolism of drugs and other compounds in the body.

Advantages and Limitations for Lab Experiments

Methyl 3-fluoro-2,2-dimethylpropanoate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively non-toxic compound, making it safe to use in experiments. Additionally, it is a colorless, odorless, and slightly viscous liquid that is insoluble in water but soluble in organic solvents, making it easy to handle and store. However, one limitation is that its mechanism of action is not well understood, making it difficult to predict the effects of methyl 3-fluoro-2,2-dimethylpropanoate on biological systems.

Future Directions

There are a number of potential future directions for research on methyl 3-fluoro-2,2-dimethylpropanoate. One potential direction is the development of new synthesis methods for methyl 3-fluoro-2,2-dimethylpropanoate that are more efficient and cost-effective. Another potential direction is the development of new methods for studying the effects of methyl 3-fluoro-2,2-dimethylpropanoate on biological systems, such as the development of new assays and imaging techniques. Additionally, further research could be done to better understand the mechanism of action of methyl 3-fluoro-2,2-dimethylpropanoate and to identify new biochemical and physiological effects of methyl 3-fluoro-2,2-dimethylpropanoate.

Synthesis Methods

Methyl 3-fluoro-2,2-dimethylpropanoate can be synthesized using a variety of methods. One method involves the reaction of methyl 3-fluoro-2,2-dimethylpropanoic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction produces methyl 3-fluoro-2,2-dimethylpropanoate. Another method involves the reaction of 3-fluoro-2,2-dimethylpropionic anhydride with an alcohol in the presence of a strong acid catalyst. This reaction produces methyl 3-fluoro-2,2-dimethylpropanoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 3-fluoro-2,2-dimethylpropanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethylpropanoic acid", "methyl alcohol", "hydrogen fluoride", "sodium bicarbonate", "sodium chloride", "sodium sulfate" ], "Reaction": [ "Step 1: 2,2-dimethylpropanoic acid is reacted with methanol in the presence of sulfuric acid to form methyl 2,2-dimethylpropanoate.", "Step 2: Methyl 2,2-dimethylpropanoate is then reacted with hydrogen fluoride to form methyl 3-fluoro-2,2-dimethylpropanoate.", "Step 3: The reaction mixture is then neutralized with sodium bicarbonate and extracted with ether.", "Step 4: The ether layer is washed with water, dried over sodium sulfate, and evaporated to yield the desired product." ] }

CAS RN

1068560-15-5

Molecular Formula

C6H11FO2

Molecular Weight

134.1

Purity

95

Origin of Product

United States

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